Mirasan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2519-75-7 |
|---|---|
Molecular Formula |
C13H21ClN2 |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H21ClN2/c1-4-16(5-2)9-8-15-12-7-6-11(3)13(14)10-12/h6-7,10,15H,4-5,8-9H2,1-3H3 |
InChI Key |
PYCSFZRHAYWHQB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC(=C(C=C1)C)Cl |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C=C1)C)Cl |
Other CAS No. |
2519-75-7 |
Synonyms |
mirasan mirasan monohydrochloride |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Mirasan
Established Synthetic Routes for Mirasan and Precursors
This compound emerged from a group of compounds termed "mirasans," which were basic alkylated 4-amino-toluenes synthesized by Mauss in 1939. farmacoinc.com The introduction of a halogen atom, a nitro, or a cyano group at position 2 of these 4-amino-toluenes was crucial for imparting biological activity. farmacoinc.com this compound itself is noted to have been derived from lucanthone (B1684464) through a modification that involved converting a sulfur atom into a chlorine atom, a change that contributed to the drug's reactivity. While this compound was observed as a metabolite in the urine of mice treated with lucanthone, its synthesis as a distinct compound was also undertaken.
The general synthetic approach for this compound's derivatives, such as oxamniquine, often involves a sequence of chemical transformations. These typically include reduction, protection of functional groups, coupling with specific N-Boc-heterocyclic amines, subsequent deprotection steps, and reductive amination with various aldehydes to achieve structural diversity.
Modern Advancements in this compound Synthesis
While the provided research findings detail the historical and classical synthetic methodologies for this compound and its precursors, specific modern advancements in the synthesis of this compound itself are not widely documented. The available literature primarily focuses on its historical context as a lead compound and the subsequent development of its derivatives.
Design and Synthesis of this compound Analogs and Derivatives
This compound served as a pivotal lead compound in the development of antischistosomal agents, most notably leading to the optimization and discovery of oxamniquine.
Extensive Structure-Activity Relationship (SAR) studies were conducted on this compound and its analogs to optimize their biological activity. The this compound series was notably revived by Pfizer in 1968, leading to the identification of UK-3883, a hydroxymethyl derivative of this compound, which demonstrated a three-fold increase in potency.
Key findings from SAR studies include:
The presence of an electronegative chloro substituent in this compound was found to enhance its activity, suggesting a general trend where more electronegative substituents could lead to improved activity.
Despite its activity in mouse models of schistosomiasis, this compound proved ineffective in monkey models, which consequently halted its progression to human trials. farmacoinc.com This species-specific activity spurred further structural modifications.
Efforts to improve activity included fixing side chain bonds within a ring structure to restrict rotation. While this modification did enhance activity, the compounds still exhibited limited efficacy in the desired host species.
Further studies on analogs, particularly those related to oxamniquine, revealed that small alkyl side chains, such as isopropyl groups, could lead to a decrease in Schistosoma mansoni killing activity. Conversely, increasing the size and aromatic character of certain R-groups yielded promising results, guiding the design of more potent compounds.
The provided information does not detail the specific application of combinatorial or high-throughput synthesis approaches for this compound or its derivatives. While these methodologies represent significant advancements in modern synthetic chemistry, their direct use in the reported synthesis of this compound analogs is not explicitly described in the available literature.
Mechanistic Studies of this compound Synthesis Pathways
Detailed mechanistic studies specifically elucidating the synthesis pathways of this compound are not extensively covered in the provided research findings. The available information primarily focuses on the structural modifications and biological outcomes rather than the intricate reaction mechanisms involved in its formation.
Molecular and Biochemical Mechanisms of Action Non Clinical/non Human Focus
Cellular and Subcellular Effects of Mirasan in Non-Human Systems
Interactions with Eukaryotic Parasitic Organisms (e.g., Schistosomes)
Metabolic Activation and Prodrug Mechanisms in Parasitic Systems
While specific detailed studies on the metabolic activation of this compound itself within parasitic systems are not extensively documented in the available literature, its role as a lead compound for Oxamniquine provides significant insights into potential prodrug mechanisms. This compound was found to exhibit schistosomicidal activity in experimental mouse models. nih.govosti.gov Crucially, an active metabolite, a hydroxymethyl derivative identified as UK-3883, was isolated from the urine of this compound-treated mice, demonstrating high potency against Schistosoma species. nih.govosti.gov This suggests that this compound functions as a prodrug, undergoing metabolic transformation within the host or parasite to yield its active form.
In the case of its derivative, Oxamniquine, the prodrug mechanism is well-established. Oxamniquine is metabolically activated by a specific sulfotransferase enzyme present in Schistosoma mansoni, known as SmSULT. nih.gov This enzymatic conversion leads to the formation of an active species that subsequently alkylates the parasite's DNA, ultimately resulting in parasite death. nih.gov Given this compound's position in this developmental lineage and the discovery of its active metabolite, it is inferred that similar metabolic activation pathways, potentially involving parasitic enzymes, contribute to its observed antiparasitic effects.
Target Identification and Validation in Parasitic Models
This compound has demonstrated schistosomicidal activity in mouse models infected with Schistosoma mansoni. nih.govosti.gov However, the precise molecular target of this compound itself within the Schistosoma parasite is not explicitly detailed in the available research. researcher.life
In the broader context of antischistosomal drug discovery, target identification and validation in parasitic models are critical. For instance, the development of Oxamniquine, which originated from this compound, involved the identification of Schistosoma mansoni sulfotransferase (SmSULT) as its key activating enzyme and subsequent target. nih.gov This enzyme's role in converting Oxamniquine into an active DNA-alkylating species highlights a crucial parasitic biochemical pathway that can be exploited for therapeutic intervention. nih.gov While direct validation studies for this compound's specific target remain to be fully elucidated, its activity against Schistosoma parasites suggests interaction with essential parasitic processes.
Modulation of Biochemical Cascades in Model Organisms
Schistosoma parasites, for instance, exhibit complex metabolic requirements. They lack a de novo purine (B94841) synthesis pathway, necessitating the acquisition of these molecules from their host. frontiersin.org Key energy-related metabolic pathways, such as glycolysis/gluconeogenesis, oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle, are highly active and crucial for the parasite's energy regulation. plos.orgfrontiersin.org Alterations in these pathways, including changes in purine metabolism and energy-related metabolites, have been observed during Schistosoma infections. frontiersin.orgfrontiersin.orgplos.org Proteins involved in glutathione (B108866) metabolism and phenylalanine metabolism have also been identified in Schistosoma mansoni miracidia. plos.org The modulation of such essential biochemical cascades within the parasite or the host-parasite interface is a common strategy for effective antiparasitic agents.
Computational Modeling and Simulation of this compound's Biological Interactions
Molecular Docking and Dynamics Simulations
Specific molecular docking and dynamics simulations focusing solely on this compound have not been extensively reported in the publicly available scientific literature. However, these computational techniques are widely employed in the discovery and optimization of antischistosomal agents, including derivatives of compounds related to this compound.
Molecular docking simulations are used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein, providing insights into potential drug-target interactions. Molecular dynamics simulations further extend this analysis by simulating the time-dependent behavior of the ligand-protein complex, offering a more comprehensive understanding of their stability and dynamic interactions. These methods have been utilized in the design of novel inhibitors for Schistosoma mansoni targets, such as Dihydroorotate dehydrogenase (SmDHODH) and Thioredoxin Glutathione Reductase (SmTGR), to identify compounds with enhanced inhibitory activity and binding affinity. plos.orgplos.org The application of such in silico approaches is crucial for guiding structure-based drug design and optimizing lead compounds in antiparasitic drug development.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Direct quantitative structure-activity relationship (QSAR) analyses specifically for this compound are not detailed in the provided search results. However, the principles of QSAR were implicitly applied during the development of Oxamniquine from this compound, where systematic modifications to the chemical structure were correlated with changes in antiparasitic activity.
Notably, the introduction of an electronegative chloro substituent in this compound was found to successfully improve its activity. francis-press.comslideplayer.com Further structural modifications, such as rigidifying the side chain by fixing bonds in a ring system, were observed to increase activity in subsequent derivatives, including those that showed activity in monkeys where this compound itself was inactive. francis-press.comslideplayer.com This highlights the importance of specific structural features and their conformational flexibility in influencing the biological activity of these compounds. QSAR, which statistically correlates the chemical structure of a compound with its biological activity using molecular descriptors, is a fundamental tool in drug discovery. plos.orgwdh.ac.id It enables the prediction of activity for untested molecules and guides the design of new compounds with improved efficacy, a methodology that was clearly at play in the evolution of the this compound series towards Oxamniquine. plos.orgplos.orgresearchgate.net
Environmental Fate, Transport, and Ecotoxicology of Mirasan
Environmental Degradation Pathways of Mirasan
Environmental degradation pathways involve processes that break down chemical compounds into simpler forms. These can be abiotic (e.g., photolysis, hydrolysis) or biotic (e.g., biodegradation by microorganisms) scispace.comnh.gov.
Photolysis is a significant abiotic transformation process for many chemicals in aquatic environments, driven by the absorption of sunlight (UV-Visible radiation >290 nm) uni.luscholaris.ca. This process can lead to bond scission, cyclization, or rearrangement of the chemical structure uni.lu. The rate of photolysis can be influenced by water characteristics, including turbidity and the presence of dissolved organic matter scholaris.cauniversiteitleiden.nl.
Chemical hydrolysis involves the reaction of a compound with water, often leading to the cleavage of chemical bonds universiteitleiden.nlacs.org. The rate of hydrolysis is typically dependent on factors such as pH and temperature universiteitleiden.nl. For some compounds, hydrolysis can be a primary breakdown pathway in water, with half-lives varying significantly based on pH conditions universiteitleiden.nlterrabase-inc.com.
Biodegradation refers to the breakdown of organic compounds by microorganisms, such as bacteria and fungi, into simpler substances like water, carbon dioxide, and biomass kwrwater.nlcomplywithtsca.com. This process is crucial for the natural attenuation of chemicals in soil and water environments frontiersin.orgkwrwater.nl. Factors influencing biodegradation include microbial activity, soil moisture content, pH, and the chemical's bioavailability and structural complexity frontiersin.orgndlegis.govThis compound.com.au.
While general principles of biodegradation are well-established for various organic compounds and pesticides in soil and water frontiersin.orgscispace.comcomplywithtsca.comndlegis.govThis compound.com.au, specific studies detailing the biodegradation of this compound (1,2-Ethanediamine, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-) were not found. The presence of a chlorinated aromatic ring and amine groups in this compound's structure suggests it could be subject to microbial degradation, though the rate and completeness would depend on its specific molecular configuration and environmental conditions.
Transformation products (TPs) are molecules formed from parent compounds through metabolism, chemical reactions, or environmental processes nh.govsemanticscholar.org. Metabolites are a specific type of transformation product resulting from biochemical transformations within organisms nh.govlawbc.com. These products can sometimes exhibit different, or even enhanced, toxicity compared to the parent compound lawbc.comenviro.wiki. The formation of TPs is influenced by environmental factors such as temperature, pH, and light intensity enviro.wiki.
For this compound, there is a mention of it being a metabolite in weaned yaks, indicating that it can undergo metabolic changes within biological systems frontiersin.org. However, specific environmental transformation products or metabolites formed from this compound in soil, water, or other environmental matrices through abiotic or biotic degradation pathways are not detailed in the available research. Identifying these products is critical for a comprehensive environmental risk assessment lawbc.comenviro.wiki.
Sorption, Leaching, and Volatilization Characteristics in Environmental Media
The transport and distribution of a chemical in the environment are governed by processes such as sorption, leaching, and volatilization scispace.comecetoc.org.
Sorption : This is the process where a chemical binds to solid particles, such as soil particles or organic matter researchgate.netscispace.com. Sorption influences a chemical's mobility and bioavailability in the environment scispace.com. The extent of sorption depends on properties of both the chemical (e.g., water solubility, hydrophobicity, molecular size) and the environmental matrix (e.g., soil organic carbon content, clay content, pH) researchgate.netecfr.govohio.gov. Higher organic carbon content in soil generally leads to increased sorption ecfr.govohio.gov.
Leaching : This refers to the downward movement of chemicals through the soil profile into groundwater or surface water bodies researchgate.netscispace.com. Leaching is a primary pathway for water contamination and is influenced by the chemical's water solubility, sorption affinity, soil characteristics, and precipitation patterns scispace.comecfr.gov. Compounds with lower sorption and higher water solubility tend to leach more readily ohio.govcornell.edu.
Volatilization : This is the process by which chemicals evaporate from soil and water surfaces into the atmosphere scispace.com. Volatilization is primarily influenced by a chemical's vapor pressure and Henry's Law constant acs.org.
Specific data on the sorption, leaching, and volatilization characteristics of this compound (1,2-Ethanediamine, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-) in environmental media are not available in the public domain. Its computed XLogP3 value of 4.1 ubd.edu.bn suggests a moderate to high lipophilicity, which could imply a potential for sorption to organic matter in soil and sediment. However, without experimental data, the exact behavior regarding sorption, leaching, and volatilization cannot be definitively stated.
Environmental Monitoring and Surveillance Methodologies for this compound Residues
Environmental monitoring and surveillance are critical for assessing the presence, distribution, and potential risks of chemical residues in the environment. For chemical compounds like this compound, methodologies typically involve sampling various environmental matrices and employing analytical techniques for detection and quantification.
Environmental monitoring processes generally include defining objectives, systematic data collection, data analysis, and reporting researchgate.netgov.bc.ca. For soil quality testing and contamination monitoring, common techniques involve collecting soil samples, followed by laboratory analysis researchgate.netgov.bc.ca.
Analytical Techniques: The detection and quantification of chemical residues in environmental samples often rely on advanced analytical chemistry techniques. These methods aim to achieve high sensitivity and selectivity to identify trace pollutants.
Commonly employed analytical methods for organic pollutants in environmental matrices (soil, water, biological samples) include:
Chromatographic Techniques: Liquid Chromatography (LC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), such as LC-MS/MS or GC-MS, are widely used for separating and identifying chemical compounds mdpi.comnih.gov. These techniques are capable of detecting trace pollutants at very low concentrations, sometimes at parts-per-trillion levels researchgate.net.
Sample Preparation: Prior to analysis, environmental samples (e.g., soil, sediment) typically undergo extensive preparation steps, including drying, sieving, homogenization, extraction (e.g., solvent extraction, pressurized hot water extraction, microwave-assisted extraction), and concentration to isolate the target analytes and remove interfering substances mdpi.comnih.govnih.gov.
While these general analytical approaches are applicable to a wide range of organic compounds, specific, validated methodologies tailored for the detection and surveillance of this compound residues in terrestrial environmental compartments are not detailed in the available information. The development of such methodologies would require understanding this compound's physicochemical properties to optimize extraction and detection protocols.
Advanced Analytical Methodologies for Mirasan Characterization
Chromatographic Techniques for Separation and Quantification of Mirasan
Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures into their individual components. For a compound like this compound, both high-performance liquid chromatography and gas chromatography would be primary choices for its separation and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For aromatic amines similar to this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention of the compound is primarily governed by its hydrophobicity.
A variety of detectors can be coupled with HPLC for the detection and quantification of this compound:
UV-Visible (UV-Vis) Detector: Aromatic compounds like this compound absorb light in the ultraviolet-visible region. A UV-Vis detector measures this absorbance, which is proportional to the concentration of the compound.
Fluorescence Detector: If this compound or its derivatives are fluorescent, a fluorescence detector can offer higher sensitivity and selectivity compared to a UV-Vis detector.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides not only quantification but also structural information, which is invaluable for unequivocal identification.
Hypothetical HPLC Parameters for this compound Analysis:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and hyphenated techniques
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov While this compound itself might have a boiling point suitable for GC, derivatization is often employed for similar amines to improve their thermal stability and chromatographic behavior.
In GC, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (the mobile phase) through a column containing the stationary phase. nih.gov The separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are extremely powerful for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component.
Typical GC-MS Parameters for Aromatic Amine Analysis:
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is a fundamental tool for elucidating the structure of molecules and for their quantification.
Mass Spectrometry (MS) and Tandem MS for this compound and Metabolites
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a highly sensitive technique that can provide information about the molecular weight and structure of a compound. In a typical MS experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.
For a compound like this compound, ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be suitable. The resulting mass spectrum would show a peak corresponding to the molecular ion, which would confirm the molecular weight of the compound.
Tandem Mass Spectrometry (MS/MS) is a powerful extension of MS that allows for the structural elucidation of compounds. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, which can be used to identify it and to determine its structure. This technique would be particularly useful for identifying potential metabolites of this compound in biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. nist.gov It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. nist.gov The resulting NMR spectrum provides detailed information about the chemical environment of each nucleus in the molecule.
For this compound, ¹H NMR and ¹³C NMR would be the most informative experiments:
¹H NMR: This would provide information about the number and types of protons in the molecule, as well as their connectivity.
¹³C NMR: This would provide information about the carbon skeleton of the molecule.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide further information about the connectivity between protons and between protons and carbons, allowing for a complete and unambiguous assignment of the structure of this compound.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions in molecules. Aromatic compounds like this compound have characteristic UV-Vis absorption spectra due to the presence of the benzene (B151609) ring. While UV-Vis spectroscopy is generally not as structurally informative as NMR or MS, it is a simple and rapid technique that can be used for quantification and for confirming the presence of the aromatic chromophore.
Infrared (IR) Spectroscopy is used to study the vibrational modes of molecules. wikipedia.org Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. wikipedia.org For this compound, one would expect to see characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as bands associated with the aromatic ring.
Unable to Generate Article on Advanced Analytical Methodologies for this compound Due to Lack of Scientific Data
Following a comprehensive search for scientific literature, it is not possible to generate the requested article on "." While the chemical compound this compound, identified as N'-(3-Chloro-4-methylphenyl)-N,N-diethyl-1,2-ethanediamine with CAS Registry Number 2519-75-7, is documented in chemical databases, there is a notable absence of published research on the specific analytical methods outlined in the request.
Searches for peer-reviewed articles and scientific data concerning the electrochemical and bioanalytical detection, sample preparation protocols, and high-throughput analytical assays specifically for this compound did not yield any relevant results. The existing online information is limited to database entries confirming its identity and basic properties.
To construct an article that is "thorough, informative, and scientifically accurate" as per the instructions, detailed research findings and data are essential. Without such source material, any attempt to write the specified sections would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.
Therefore, the content for the following sections and subsections could not be developed:
Development and Validation of High-Throughput Analytical Assays
Until research on the analytical characterization of this compound is published and made publicly available, creating the detailed scientific article as requested is not feasible.
Non Clinical and Research Applications of Mirasan
Mirasan as a Biochemical Probe for Cellular Pathway Investigations
Application in Agricultural Chemistry and Pest Control (Non-Human)
Agricultural chemistry plays a crucial role in managing pests to safeguard crops and livestock from damaging organisms. fao.org Historically, synthetic pesticides have been widely deployed, but concerns regarding their environmental impact, non-target toxicity, and the increasing development of pest resistance have spurred a growing interest in more sustainable alternatives. mdpi.combioprotectionportal.commdpi.comnih.gov These alternatives often include plant-based pesticides (biopesticides) and biological control agents, which typically offer advantages such as reduced toxicity to beneficial organisms, minimal environmental residues, and a slower rate of pest resistance development. bioprotectionportal.commdpi.com While this compound has been mentioned in patent literature concerning parasiticidal oral veterinary compositions google.comgoogle.com, specific detailed research findings, comprehensive efficacy data, or elucidated mechanisms of action for this compound (PubChem CID 75648) in non-human agricultural pest control are not widely reported in publicly accessible scientific literature.
This compound as a Precursor or Lead Compound in Synthetic Organic Chemistry
Synthetic organic chemistry is a cornerstone of drug discovery and development, focusing on the design, synthesis, and optimization of organic compounds with desired pharmacological properties. openaccessjournals.com A critical step in this process is the identification of a "lead compound," which is a chemical entity exhibiting promising biological activity that serves as a starting point for further structural modifications. libretexts.orgmappingignorance.org Medicinal chemists then synthesize various derivatives, or analogs, of these lead compounds. This iterative process involves conducting structure-activity relationship (SAR) studies to fine-tune properties such as potency, selectivity, stability, solubility, and pharmacokinetic profiles. openaccessjournals.comlibretexts.org The concept of "lead-oriented synthesis" has emerged to emphasize the strategic synthesis of small molecules designed to possess optimal properties for subsequent lead optimization, ensuring they are good starting points for drug development. mappingignorance.org Despite the extensive use of diverse compounds as precursors and lead structures in synthetic organic chemistry, specific detailed research findings on this compound (PubChem CID 75648) being systematically developed or utilized as a precursor or lead compound, complete with associated detailed synthetic routes or optimization data, are not widely available in the public domain.
Use of this compound in Materials Science and Industrial Processes (excluding human exposure)
This compound in Theoretical Chemistry and Computational Modeling Studies
Theoretical chemistry and computational modeling are integral to the advancements in modern chemistry, biochemistry, materials science, and physics. ub.edurug.nl These fields leverage sophisticated computational tools and quantum mechanical methods to predict and elucidate the electronic, morphological, and structural attributes of chemical compounds, as well as to simulate complex chemical reactions and processes. ub.eduuv.eskuleuven.beumich.edu Computational modeling offers the capability to generate highly accurate predictions of experimental measurements, provide fundamental insights into observed phenomena, and guide the discovery and design of new molecules, with applications spanning areas such as pharmacology and petrochemistry. ub.eduuv.es Researchers in this domain develop and apply a variety of computational techniques, including ab initio methodologies, Density Functional Theory (DFT), and molecular dynamics simulations, to explore aspects like chemical reactivity, kinetic pathways, and molecular design. uv.esumich.edu Despite the broad applicability of theoretical and computational methods to a vast spectrum of chemical compounds, specific detailed research findings on this compound (PubChem CID 75648) being the dedicated subject of theoretical chemistry or computational modeling studies are not widely available in the public domain.
Future Research Trajectories and Unanswered Questions
Exploration of Novel Synthetic Pathways and Sustainable Production
The current understanding of Mirasan's synthesis suggests that its production, or that of its derivatives like Oxamniquine, can be associated with high costs and reliance on biotransformation processes nih.gov. Future research should focus on developing novel synthetic pathways that are both efficient and sustainable. This involves exploring green chemistry principles to minimize hazardous substances and waste generation scispace.compsu.edu.
Key research areas include:
Alternative Feedstocks: Investigating the use of renewable or less hazardous raw materials for this compound synthesis psu.edu.
Catalysis: Developing more selective and efficient catalytic methods to reduce energy consumption and improve reaction yields psu.eduinnovationnewsnetwork.com.
Process Intensification: Exploring continuous flow chemistry or other intensified reaction conditions to streamline production and reduce environmental footprint.
Artificial Intelligence (AI) in Synthesis: Leveraging AI and machine learning to predict optimal reaction conditions, identify novel synthetic routes, and streamline multi-step synthesis, potentially leading to more cost-effective and scalable production preprints.org. This includes data-driven retrosynthetic analysis and reaction prediction models preprints.org.
Challenges in this area include financial limitations for research and development, regulatory barriers, and the need for a new approach that reduces material and energy intensity while maximizing renewable resources scispace.compsu.eduharvard.edusafetyculture.com.
Elucidation of Undiscovered Molecular Targets and Off-Target Interactions in Non-Human Systems
While this compound has shown activity in specific biological contexts, a comprehensive understanding of its molecular targets and potential off-target interactions, particularly in non-human systems, remains incomplete nih.gov. Research is needed to:
Identify Novel Targets: Employing advanced -omics technologies (e.g., proteomics, metabolomics) to identify previously unrecognized proteins or pathways that this compound or its metabolites interact with in various non-human organisms.
Mechanism of Action in Non-Mammalian Models: Investigating the precise molecular mechanisms by which this compound exerts its effects in non-mammalian organisms, such as invertebrates or microorganisms, where its activity might differ from mammalian systems europa.euich.orgnihr.ac.uk. For instance, its initial schistosomicidal activity in mice but inactivity in monkeys highlights the need for comparative mechanistic studies across diverse non-human species nih.gov.
Off-Target Effects: Systematically assessing unintended interactions with biological molecules or pathways that could lead to unforeseen effects in ecological systems or non-target organisms. This could involve high-throughput screening against a broad range of non-human biological targets.
Comprehensive Assessment of Long-Term Environmental Impact and Remediation Strategies
Given that chemical compounds can enter the environment through various pathways, a thorough assessment of this compound's long-term environmental impact is crucial. This includes understanding its persistence, degradation, and potential ecological effects.
Future research should address:
Environmental Fate and Transport: Studies on this compound's behavior in different environmental compartments (soil, water, air), including its mobility, bioavailability, and accumulation in non-target organisms.
Degradation Pathways: Identifying and characterizing the biotic (microbial) and abiotic (photolysis, hydrolysis) degradation pathways of this compound and its metabolites in various environmental conditions pasteur.frfrontiersin.org. This includes understanding the kinetics and products of degradation.
Ecological Toxicity: Long-term studies on the effects of this compound on diverse non-human ecosystems, including aquatic life, soil microorganisms, and plant communities. This would involve chronic exposure studies to understand subtle, long-term impacts.
Remediation Strategies: Developing and evaluating effective methods for removing or neutralizing this compound from contaminated environmental matrices. This could involve bioremediation (using microorganisms to break down the compound), phytoremediation (using plants), or advanced oxidation processes.
Development of Ultra-Sensitive and On-Site Detection Technologies
Accurate and rapid detection of this compound in various matrices is essential for environmental monitoring, research, and potential regulatory purposes. Current analytical techniques may not always offer the desired sensitivity or on-site capability.
Research trajectories include:
Miniaturized Sensors: Developing portable, highly sensitive sensors for real-time, on-site detection of this compound in water, soil, or biological samples mdpi.comijpsjournal.comfortunejournals.com. This could involve electrochemical sensors, optical sensors, or biosensors.
Advanced Spectroscopic and Chromatographic Methods: Enhancing the sensitivity, selectivity, and speed of established techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) for trace analysis of this compound and its metabolites longdom.orgunsw.edu.au.
AI-Enhanced Detection: Integrating AI and machine learning algorithms with analytical instrumentation to improve data analysis, identify complex spectral patterns, and enable more accurate and rapid detection even at ultra-low concentrations longdom.org.
Non-Destructive and High-Throughput Assays: Developing methods that allow for rapid screening of large numbers of samples without extensive sample preparation, which is particularly useful for environmental monitoring or large-scale biological studies.
Investigation into this compound's Role in Basic Biological Research Models (non-mammalian/non-clinical)
Beyond its specific biological activities, this compound could serve as a valuable tool for basic biological research, particularly in non-mammalian and non-clinical models. These models offer advantages such as genetic tractability, rapid development, and lower ethical considerations compared to mammalian systems europa.euich.orgnovartis.com.
Areas of investigation include:
Developmental Biology: Studying the effects of this compound on embryonic development in model organisms like zebrafish (Danio rerio) or C. elegans. Zebrafish, for example, are widely used to model neurodevelopmental disorders and assess environmental contaminants, exhibiting high genetic correspondence with humans nih.govnih.govmdpi.complos.org. Studies could explore impacts on organogenesis, cell differentiation, or physiological processes researchgate.net.
Microbial Physiology and Ecology: Investigating this compound's influence on microbial growth, metabolism, community structure, and gene expression in various microorganisms asm.orgmicrobiologysociety.orgwisc.edunih.govnih.gov. This could reveal novel antimicrobial properties, effects on bioremediation processes, or impacts on environmental microbial ecosystems.
Plant Biology: Exploring the effects of this compound on plant growth, development, stress responses, or signaling pathways mdpi.com. This could involve studies on model plants like Arabidopsis thaliana or agricultural crops.
Comparative Biology: Using this compound as a probe to understand conserved or divergent biological pathways across different non-human species, shedding light on evolutionary biology and fundamental biological processes.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Mirasan and verifying its purity?
- Methodological Answer : this compound synthesis typically involves [describe reaction pathways, e.g., nucleophilic substitution or catalytic cross-coupling], with purity verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction conditions (temperature, solvent, catalyst) are optimized for yield and reproducibility. For novel derivatives, include mass spectrometry (MS) and elemental analysis .
- Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak integration |
| NMR | Structural elucidation | Chemical shifts, coupling constants |
| MS | Molecular weight confirmation | m/z ratio, fragmentation patterns |
Q. How should researchers design in vitro assays to evaluate this compound's biological activity?
- Methodological Answer : Use cell lines relevant to this compound's hypothesized mechanism (e.g., cancer cell lines for antiproliferative studies). Include positive and negative controls, and validate assays via dose-response curves (IC₅₀ calculations). Ensure reproducibility by triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05) .
Q. What criteria define a robust literature review for this compound-related studies?
- Methodological Answer : Systematically search databases (PubMed, SciFinder) using keywords like "this compound AND [mechanism/application]." Prioritize peer-reviewed articles, exclude non-reproducible methods, and identify gaps (e.g., limited in vivo data). Use tools like PRISMA flowcharts for transparency .
Advanced Research Questions
Q. How can contradictory results in this compound's efficacy across studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify variables (e.g., dosage, model systems). Replicate experiments under standardized conditions and apply multivariate statistics (e.g., principal component analysis) to isolate confounding factors. Cross-validate findings using orthogonal assays (e.g., Western blot vs. ELISA) .
Q. What strategies optimize this compound's pharmacokinetic properties for in vivo studies?
- Methodological Answer : Modify this compound's structure to enhance solubility (e.g., PEGylation) or stability (e.g., prodrug design). Use pharmacokinetic modeling (e.g., compartmental analysis) to predict absorption/distribution. Validate via LC-MS/MS plasma profiling and tissue biodistribution studies .
Q. How can computational methods improve this compound's target-binding affinity predictions?
- Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate ligand-receptor interactions. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Combine with free-energy perturbation (FEP) calculations for ΔG binding affinity estimates .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via design of experiments (DoE). Use process analytical technology (PAT) for real-time monitoring. Characterize intermediates with in-line FTIR or Raman spectroscopy .
Methodological Considerations
- Data Analysis : Use software like GraphPad Prism for statistical rigor. Report effect sizes and confidence intervals to contextualize significance .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .
- Reproducibility : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) and provide detailed supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
